molecular formula C16H17N3 B13858360 3-benzyl-N-methyl-1,4-dihydroquinazolin-2-imine

3-benzyl-N-methyl-1,4-dihydroquinazolin-2-imine

Cat. No.: B13858360
M. Wt: 251.33 g/mol
InChI Key: PJJLKSYILYUTSZ-UHFFFAOYSA-N
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Description

3-benzyl-N-methyl-1,4-dihydroquinazolin-2-imine is a compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-N-methyl-1,4-dihydroquinazolin-2-imine typically involves the reaction of anthranilic acid derivatives with benzylamine and formaldehyde under acidic conditions . The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the quinazoline ring. The reaction conditions often include refluxing the reaction mixture in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of quinazoline derivatives, including this compound, often involves the use of continuous flow reactors to ensure consistent product quality and yield . The use of catalysts such as zinc oxide micelles has been reported to enhance the efficiency of the reaction and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-N-methyl-1,4-dihydroquinazolin-2-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Properties

Molecular Formula

C16H17N3

Molecular Weight

251.33 g/mol

IUPAC Name

3-benzyl-N-methyl-1,4-dihydroquinazolin-2-imine

InChI

InChI=1S/C16H17N3/c1-17-16-18-15-10-6-5-9-14(15)12-19(16)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,17,18)

InChI Key

PJJLKSYILYUTSZ-UHFFFAOYSA-N

Canonical SMILES

CN=C1NC2=CC=CC=C2CN1CC3=CC=CC=C3

Origin of Product

United States

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